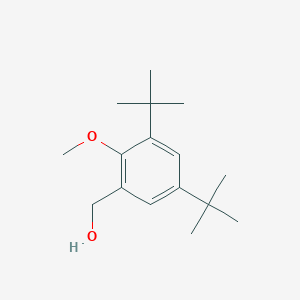
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is an organic compound with the molecular formula C16H26O2. It is characterized by the presence of two tert-butyl groups and a methoxy group attached to a phenyl ring, along with a methanol group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol typically involves the reaction of 3,5-di-tert-butyl-2-methoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group using sodium borohydride (NaBH4) in an alcohol solvent such as methanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the final product.
化学反応の分析
Types of Reactions
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be further reduced to form hydrocarbons, although this is less common.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or other mild oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines under appropriate conditions.
Major Products
Oxidation: 3,5-DI-Tert-butyl-2-methoxybenzaldehyde or 3,5-DI-Tert-butyl-2-methoxybenzoic acid.
Reduction: Hydrocarbons or other reduced forms.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
科学的研究の応用
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (3,5-DI-Tert-butyl-2-methoxyphenyl)methanol depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, its mechanism may involve interactions with cellular components, leading to effects such as inhibition of microbial growth or scavenging of free radicals. The exact molecular targets and pathways are subject to ongoing research .
類似化合物との比較
Similar Compounds
3,5-DI-Tert-butyl-2-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.
3,5-DI-Tert-butyl-4-hydroxyacetophenone: Contains a hydroxy group and an acetophenone moiety.
3,5-DI-Tert-butylphenol: Lacks the methoxy and methanol groups but shares the tert-butyl substitutions .
Uniqueness
(3,5-DI-Tert-butyl-2-methoxyphenyl)methanol is unique due to the combination of its methoxy and methanol groups, which confer distinct chemical reactivity and stability. This makes it particularly valuable in synthetic chemistry and various industrial applications.
特性
分子式 |
C16H26O2 |
|---|---|
分子量 |
250.38 g/mol |
IUPAC名 |
(3,5-ditert-butyl-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C16H26O2/c1-15(2,3)12-8-11(10-17)14(18-7)13(9-12)16(4,5)6/h8-9,17H,10H2,1-7H3 |
InChIキー |
HEHZZUOEBWRTME-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-O-[2-(2,5-dioxopyrrolidin-1-yl)ethyl] 1-O-methyl but-2-enedioate](/img/structure/B12444772.png)
![(5E)-5-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12444780.png)
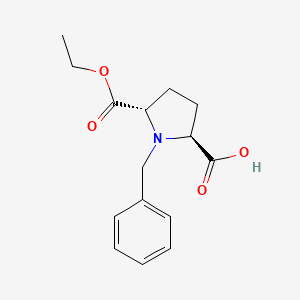

![[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate](/img/structure/B12444798.png)
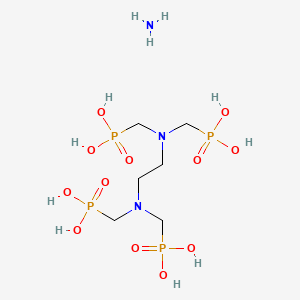
![(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12444804.png)
![2-[2-Trifluoromethyl-1H-1,5-benzodiazepine-4-YL]phenol](/img/structure/B12444806.png)
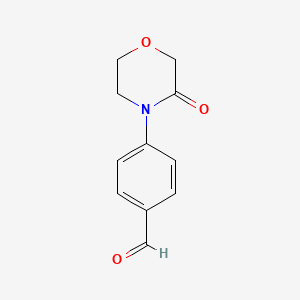
methanone](/img/structure/B12444818.png)
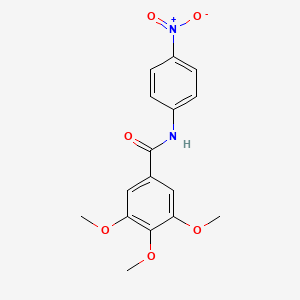
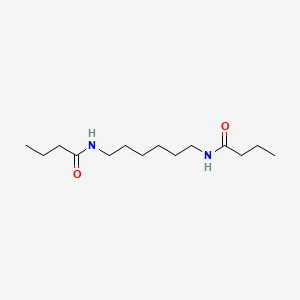
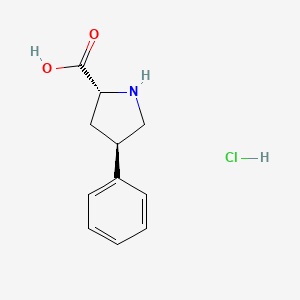
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B12444851.png)
